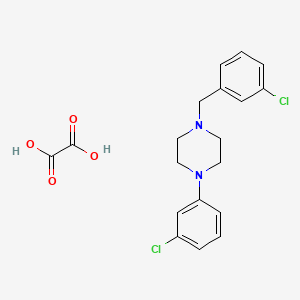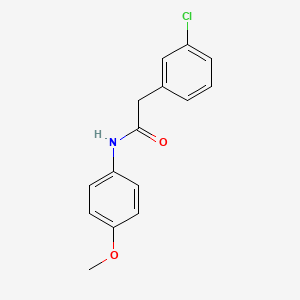
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CMA is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception and inflammation. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties in animal models. Studies have also suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. However, one limitation of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to develop new analogs of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide with improved pharmacological properties.
Synthesemethoden
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a yield of 70-80%. Other methods of synthesis include the reaction of 3-chloroaniline with p-anisidine in the presence of acetic anhydride and the reaction of 3-chlorobenzoyl chloride with p-anisidine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-13(6-8-14)17-15(18)10-11-3-2-4-12(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCOKKKJPNAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)
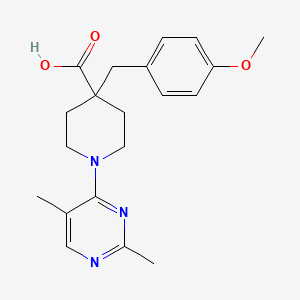
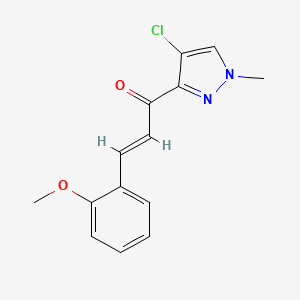
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
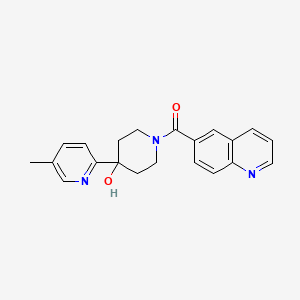
![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)
